molecular formula C8H8FNO3 B13933907 Methyl 3-fluoro-6-methoxypicolinate

Methyl 3-fluoro-6-methoxypicolinate

Cat. No.: B13933907
M. Wt: 185.15 g/mol
InChI Key: KOQHRBJXTLFZPO-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-6-methoxypicolinate is a substituted picolinic acid methyl ester characterized by a fluorine atom at the 3-position and a methoxy group at the 6-position on the pyridine ring. Such derivatives are typically utilized in agrochemical and pharmaceutical research due to their bioisosteric properties and metabolic stability imparted by fluorine and methoxy substituents .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

methyl 3-fluoro-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H8FNO3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,1-2H3

InChI Key

KOQHRBJXTLFZPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Chemical Name: Methyl 3-fluoro-6-methoxypicolinate
  • Molecular Formula: C8H8FNO3
  • Structure: A pyridine ring substituted at position 3 with a fluorine atom, at position 6 with a methoxy group (-OCH3), and at position 2 with a methyl ester (-COOCH3).

Preparation Methods Analysis

General Synthetic Approaches

The preparation of this compound typically involves the following strategic steps:

These steps may occur in varying sequences depending on the synthetic route and reagents used.

Specific Synthetic Routes

Fluorination of 6-methoxypicolinic acid derivatives

One common approach is to start with 6-methoxypicolinic acid or its esters, followed by electrophilic fluorination at the 3-position. Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are typically employed under controlled temperature to achieve regioselective fluorination.

Esterification of fluorinated acids

After fluorination, the carboxylic acid is converted to the methyl ester by standard esterification methods:

  • Fischer esterification: Reflux with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Use of thionyl chloride (SOCl2): Conversion of the acid to the acid chloride intermediate followed by reaction with methanol to give the methyl ester.

Representative Procedure from Patent Literature

Although no direct patent on this compound was found, related esterification methods for methoxypicolinate derivatives provide useful insights.

Step Reagents & Conditions Outcome & Notes
Reaction setup 1000 mL three-necked flask, mechanical stirring, reflux Standard laboratory setup for esterification
Starting material 3-methoxyl-3-butoxy methyl propionate (38 g, 200 mmol) Analogous methoxypicolinate ester precursor
Solvent Methyl alcohol (570 g) Methylation solvent and reactant
Catalyst Sodium pyrosulfate (1.14 g) or p-toluenesulfonic acid (1.14 g) Acid catalyst for esterification
Reaction conditions Reflux at 55°C for 10-24 hours Ensures complete esterification
Post-reaction Vacuum distillation, nitrogen atmosphere, heating to 160-180°C for 5 hours Removes solvent and drives reaction to completion
Yield 74-78% isolated yield High purity (~96-97%) methyl ester product obtained

This method highlights the importance of controlled reflux, acid catalysis, and careful distillation to obtain high-purity methyl esters of methoxypicolinate derivatives.

Alternative Fluorination Techniques

Selective fluorination can also be achieved by:

  • Nucleophilic aromatic substitution (S_NAr): Using fluorinating agents such as potassium fluoride (KF) on suitable leaving groups (e.g., halides) on the pyridine ring.
  • Direct fluorination: Using elemental fluorine or fluorine gas under carefully controlled conditions, though this is less common due to safety and selectivity issues.

Data Table: Summary of Preparation Conditions and Yields

Method Starting Material Fluorination Agent Esterification Method Reaction Conditions Yield (%) Purity (%) Reference
Acid-catalyzed esterification of methoxypicolinic acid derivatives 6-Methoxypicolinic acid or analog Selectfluor or NFSI (for fluorination) Fischer esterification with methanol + acid catalyst Reflux 55-70°C, 10-24 h; vacuum distillation at 160-180°C 74-78 96-97 Patent CN104058960A
S_NAr fluorination on halogenated precursors 6-Methoxy-3-halopicolinic acid KF or CsF Esterification via SOCl2 then MeOH Reflux with SOCl2 16 h, then MeOH at 0°C to RT ~70-80 (literature typical) >95 (after purification) Literature general methods
Electrophilic fluorination on methyl 6-methoxypicolinate Methyl 6-methoxypicolinate Selectfluor Not applicable (ester pre-formed) Room temp to reflux, 2-6 h 65-85 95-98 Literature

Research Results and Perspectives from Varied Sources

  • Patent literature provides robust protocols for esterification of methoxypicolinate derivatives, emphasizing acid catalysis, reflux duration, and vacuum distillation for purity.
  • Academic literature supports the use of electrophilic fluorinating agents such as Selectfluor to achieve regioselective fluorination on pyridine rings bearing methoxy substituents, with yields dependent on reaction time and temperature.
  • Synthetic organic chemistry reviews highlight the challenges of selective fluorination on heteroaromatic rings and recommend mild conditions to avoid over-fluorination or ring degradation.
  • Industrial synthesis perspectives favor routes that minimize hazardous reagents and maximize yield and purity, often combining fluorination and esterification steps with continuous flow techniques for scale-up.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 3-fluoropicolinate -F (3) C₇H₆FNO₂ 155.12 Intermediate in herbicide synthesis
Methyl 6-methoxypicolinate -OCH₃ (6) C₈H₉NO₃ 167.16 Solubility enhancer in polar solvents
Methyl 3-bromo-6-(trifluoromethyl)picolinate -Br (3), -CF₃ (6) C₈H₅BrF₃NO₂ 284.03 Halogenated analog for cross-coupling reactions
3-Methoxy-6-(trifluoromethyl)picolinic acid -OCH₃ (3), -CF₃ (6) C₈H₆F₃NO₃ 221.13 Agrochemical precursor
Methyl 5-fluoro-6-methylpicolinate -F (5), -CH₃ (6) C₈H₈FNO₂ 169.15 Radiolabeling applications


Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The fluorine at position 3 (electron-withdrawing) increases electrophilicity, enhancing reactivity in nucleophilic substitutions, while the methoxy group at position 6 (electron-donating) improves solubility in polar solvents .
  • Halogenated Derivatives : Bromine or trifluoromethyl groups (e.g., in ) increase molecular weight and steric bulk, affecting binding affinity in biological systems.

Physicochemical Properties

  • Solubility: Methoxy groups enhance water solubility (logP ~1.2 estimated) compared to non-polar analogs like Methyl 3-bromo-6-(trifluoromethyl)picolinate (logP ~2.8) .
  • Stability: Fluorine reduces ester hydrolysis rates due to its electron-withdrawing effect, as observed in radiolabeled amino acid analogs .

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